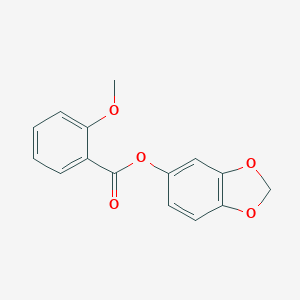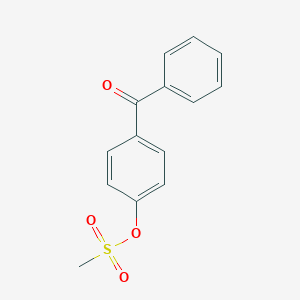
4-Benzoylphenyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoylphenyl methanesulfonate, also known as BPMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPMS is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
4-Benzoylphenyl methanesulfonate is known to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition is due to the binding of 4-Benzoylphenyl methanesulfonate to the active site of the enzyme, which prevents the substrate from binding. 4-Benzoylphenyl methanesulfonate has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
4-Benzoylphenyl methanesulfonate has been found to exhibit various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties. 4-Benzoylphenyl methanesulfonate has also been found to have an inhibitory effect on the growth of cancer cells. In addition, 4-Benzoylphenyl methanesulfonate has been found to have a protective effect on neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-Benzoylphenyl methanesulfonate has several advantages for use in lab experiments. It is easy to synthesize and has a high purity. 4-Benzoylphenyl methanesulfonate is also stable under various conditions, making it a reliable reagent for experiments. However, 4-Benzoylphenyl methanesulfonate has some limitations. It has low solubility in water, which limits its use in aqueous solutions. In addition, 4-Benzoylphenyl methanesulfonate can be toxic in high concentrations, which requires caution when handling.
Zukünftige Richtungen
There are several future directions for research on 4-Benzoylphenyl methanesulfonate. One area of research is the development of 4-Benzoylphenyl methanesulfonate derivatives with improved properties, such as increased solubility and decreased toxicity. Another area of research is the study of 4-Benzoylphenyl methanesulfonate as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, 4-Benzoylphenyl methanesulfonate can be further studied for its potential as an anticancer agent, with a focus on its mechanism of action and efficacy against different types of cancer cells.
In conclusion, 4-Benzoylphenyl methanesulfonate is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-Benzoylphenyl methanesulfonate can lead to the development of new compounds with improved properties and potential treatments for various diseases.
Synthesemethoden
4-Benzoylphenyl methanesulfonate is synthesized through a reaction between benzophenone and methanesulfonic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
4-Benzoylphenyl methanesulfonate has been found to have potential applications in various scientific fields, including organic chemistry, biochemistry, and medicinal chemistry. 4-Benzoylphenyl methanesulfonate is used as a reagent for the synthesis of various organic compounds. It is also used as a cross-linking agent in the preparation of polymeric materials. In biochemistry, 4-Benzoylphenyl methanesulfonate is used as a tool for the study of enzyme activity and protein structure. In medicinal chemistry, 4-Benzoylphenyl methanesulfonate is being studied for its potential as an anticancer agent.
Eigenschaften
Molekularformel |
C14H12O4S |
|---|---|
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
(4-benzoylphenyl) methanesulfonate |
InChI |
InChI=1S/C14H12O4S/c1-19(16,17)18-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI-Schlüssel |
UCYKCEOQFYKRAG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



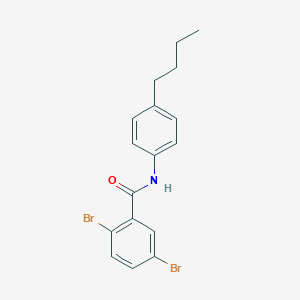
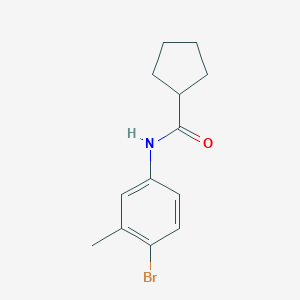
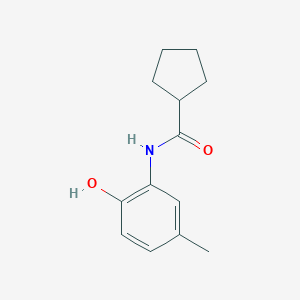
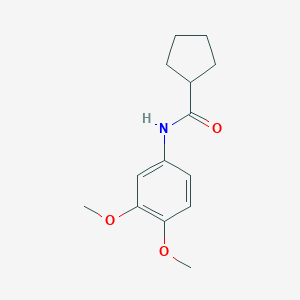
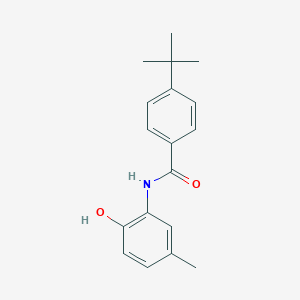
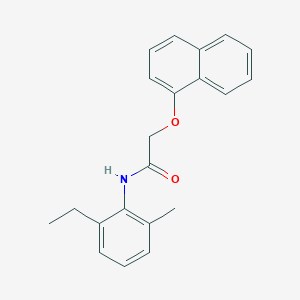
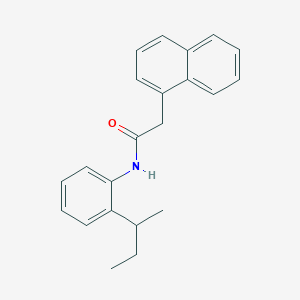
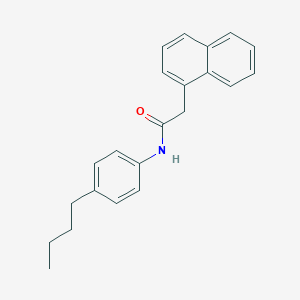
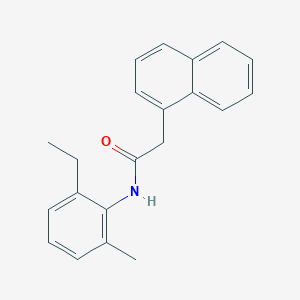
![Dimethyl 5-[(1-naphthylacetyl)amino]isophthalate](/img/structure/B290631.png)
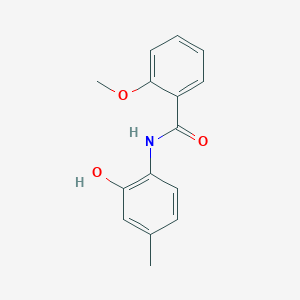
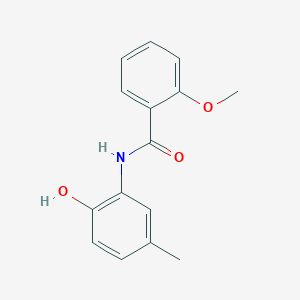
![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)
